

5-Chloro-3-nitro-1H-indole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-3-nitro-1H-indole

Cat. No.: B1593430

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **5-Chloro-3-nitro-1H-indole**

Authored by: A Senior Application Scientist Abstract

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The introduction of specific substituents, such as halogens and nitro groups, can profoundly modulate the electronic properties and biological activity of the indole ring system. This guide provides a comprehensive technical overview of **5-Chloro-3-nitro-1H-indole**, a derivative poised for exploration in drug discovery and organic synthesis. We will delve into its core chemical properties, reactivity profile, plausible synthetic routes, and potential therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

5-Chloro-3-nitro-1H-indole is a bifunctionalized indole derivative. The chlorine atom at the C5 position and the nitro group at the C3 position are critical determinants of its chemical behavior. The chlorine atom, through its inductive electron-withdrawing (-I) and weak resonance-donating (+R) effects, modulates the electron density of the benzene portion of the scaffold.[3] More significantly, the potent electron-withdrawing nature of the nitro group at C3 dramatically alters the reactivity of the pyrrole ring, transforming it from a classically electron-rich nucleophile into an electrophilic species.[2][4]

Structural and Physicochemical Data

A summary of the key computed and physical properties for **5-Chloro-3-nitro-1H-indole** is presented below. This data is essential for planning synthetic transformations, purification procedures, and analytical characterization.

Table 1: Physicochemical Properties of **5-Chloro-3-nitro-1H-indole**

Property	Value	Source
Molecular Formula	C₈H₅CIN₂O₂	[5]
Molecular Weight	196.59 g/mol	[6]
Monoisotopic Mass	196.00395 Da	[5]
IUPAC Name	5-chloro-3-nitro-1H-indole	[5]
InChI Key	COCDVZRHARWGKI-UHFFFAOYSA-N	[5]
SMILES	C1=CC2=C(C=C1Cl)C(=CN2)-INVALID-LINK--[O-]	[5]

| Predicted XlogP | 2.5 |[\[5\]](#) |

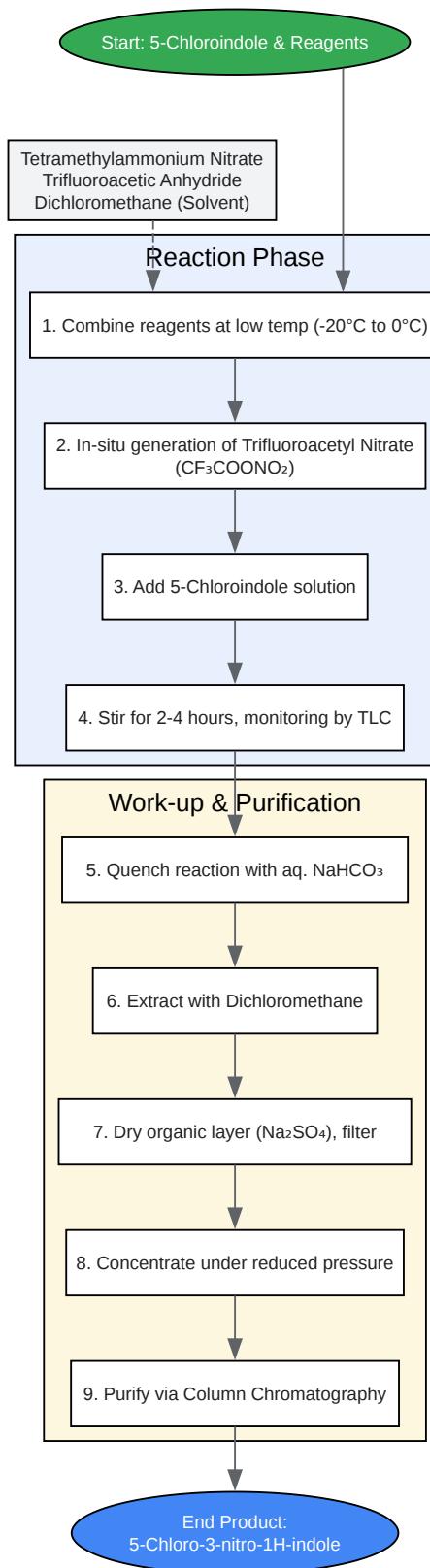
Spectroscopic Profile (Predicted)

While experimental spectra are the gold standard, predicted data can guide characterization efforts. The following mass spectrometry data, calculated using advanced algorithms, provides expected values for various adducts.

Table 2: Predicted Collision Cross Section (CCS) Mass Spectrometry Data

Adduct	m/z (mass/charge)	Predicted CCS (Å ²)
[M+H] ⁺	197.01123	135.7
[M+Na] ⁺	218.99317	146.2
[M-H] ⁻	194.99667	138.3
[M+NH ₄] ⁺	214.03777	156.1

Data sourced from PubChem predictions.[\[5\]](#)


Caption: Chemical structure of **5-Chloro-3-nitro-1H-indole**.

Synthesis and Manufacturing

The preparation of **5-Chloro-3-nitro-1H-indole** is most logically achieved via the regioselective nitration of the commercially available precursor, 5-chloroindole. The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic site.[\[3\]](#)

Causality of Synthetic Choice

Direct nitration of the indole nucleus often requires carefully controlled, non-acidic conditions to prevent polymerization and degradation of the sensitive ring system. Traditional methods using nitric acid can be harsh.[\[7\]](#) A modern and milder approach involves generating an electrophilic nitrating agent *in situ*, such as trifluoroacetyl nitrate, from the reaction of an ammonium nitrate salt with trifluoroacetic anhydride.[\[7\]](#) This method offers excellent regioselectivity for the C3 position and is compatible with a range of substituents on the indole core.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-Chloro-3-nitro-1H-indole**.

Experimental Protocol: Synthesis via Nitration

This protocol is a representative procedure adapted from modern methodologies for indole nitration.^[7] Self-Validation: Each step is designed to ensure the reaction proceeds to completion and that the final product is isolated with high purity, verifiable by standard analytical techniques (TLC, NMR, MS).

- **Inert Atmosphere Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tetramethylammonium nitrate (1.1 equivalents).
- **Solvent and Reagent Addition:** Add anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to -20°C using an appropriate cooling bath. Slowly add trifluoroacetic anhydride (2.0 equivalents) dropwise, ensuring the internal temperature does not exceed -15°C. Stir the mixture for 30 minutes to allow for the in situ formation of the nitrating agent.
- **Substrate Addition:** Dissolve 5-chloroindole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at -20°C to 0°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
- **Work-up:** Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Allow the mixture to warm to room temperature.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
- **Purification:** Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure **5-Chloro-3-nitro-1H-indole**.

Chemical Reactivity and Mechanistic Insights

The introduction of a nitro group at the C3 position fundamentally alters the canonical reactivity of the indole ring. Instead of acting as a nucleophile, the C2=C3 double bond becomes electron-deficient and behaves as an excellent Michael acceptor and a dienophile in cycloaddition reactions.[2][4]

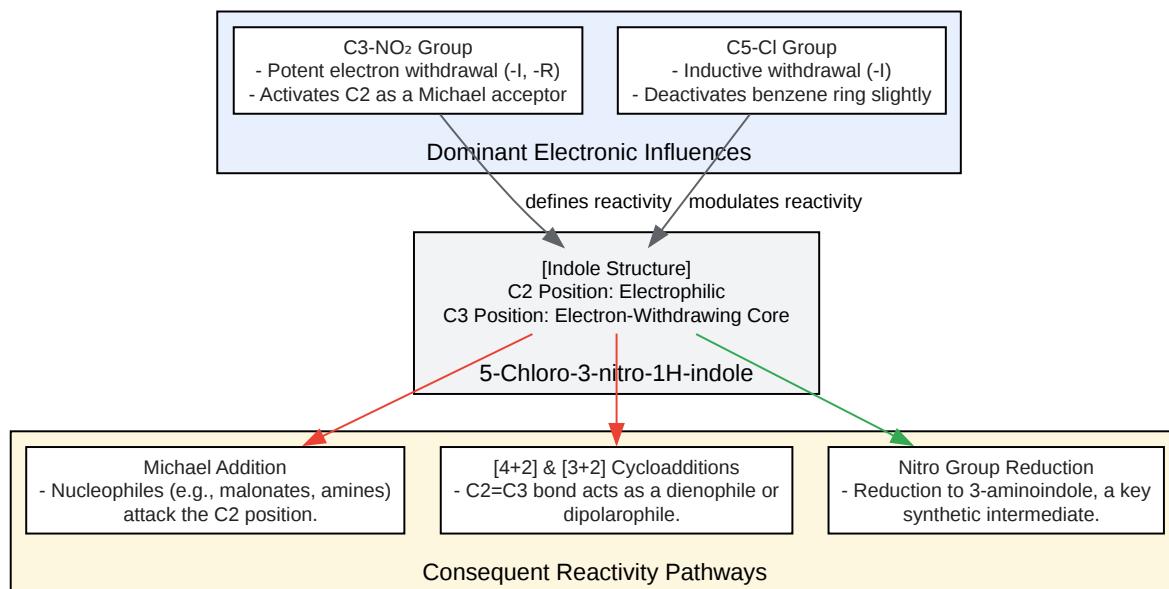


Figure 3: Electronic Effects and Reactivity Profile

[Click to download full resolution via product page](#)

Caption: Influence of substituents on the reactivity of **5-Chloro-3-nitro-1H-indole**.

Electrophilic Character of the Pyrrole Ring

The C3-nitro group renders the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its synthetic utility.

- Michael Additions: Soft nucleophiles, such as enolates, amines, and thiols, readily add to the C2 position, leading to the formation of functionalized C2-substituted indolines. This

dearomatization process is a powerful tool for building molecular complexity.[2]

- Cycloaddition Reactions: The electron-poor C2=C3 double bond can participate as a dienophile or dipolarophile in various cycloaddition reactions, providing rapid access to complex, fused heterocyclic systems.[4]

Transformations of the Nitro Group

The nitro group itself is a versatile functional handle.

- Reduction: It can be selectively reduced to an amino group (3-amino-5-chloroindole). This transformation is critical, as 3-aminoindoles are valuable precursors for synthesizing more complex heterocyclic structures and potential bioactive molecules.
- Denitration: Under certain conditions, the nitro group can be removed, which can be a useful strategic step in a multi-step synthesis.

Applications in Drug Discovery and Research

While specific data for **5-Chloro-3-nitro-1H-indole** is emerging, the broader classes of 5-chloroindoles and 5/3-nitroindoles have shown significant promise in medicinal chemistry.

- Anticancer Research: Halogenated indoles are key pharmacophores in anticancer drug design, known to inhibit signaling pathways like EGFR/BRAF.[1] Furthermore, 5-nitroindole derivatives have been synthesized and evaluated as binders of c-Myc G-quadruplex DNA, an important target in oncology.[8][9] These compounds have been shown to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells.[9] The combination of the 5-chloro and 3-nitro motifs in a single scaffold makes it a compelling candidate for screening in anticancer programs.
- Synthetic Building Block: As detailed in the reactivity section, the compound is an excellent intermediate for creating diverse libraries of indole-based compounds. Its predictable reactivity allows for the systematic synthesis of C2-functionalized indolines and other complex heterocycles for screening against various biological targets.
- Probe for Biological Systems: The nitro group can sometimes be bioreduced in hypoxic environments, a characteristic of some tumors.[10] This raises the possibility of designing

prodrugs that release an active agent under specific physiological conditions.

Safety, Handling, and Disposal

Scientific integrity demands rigorous adherence to safety protocols. While a specific MSDS for **5-Chloro-3-nitro-1H-indole** is not widely available, data from structurally related nitro- and chloro-indoles can be used to establish a robust handling procedure.[11][12]

Table 3: Extrapolated GHS Hazard Classification and Handling

Hazard Class	Category	Signal Word	Precautionary Statement
Acute Toxicity, Oral	Category 4	Warning	H302: Harmful if swallowed.[11]
Serious Eye Damage	Category 1/2	Danger/Warning	H318/H319: Causes serious eye damage/irritation.[11]
Skin Irritation	Category 2	Warning	H315: Causes skin irritation.

| Respiratory Irritation | Category 3 | Warning | H335: May cause respiratory irritation.[12] |

Protocol for Safe Handling

- Engineering Controls: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]
 - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[11]
 - Body Protection: A full-sleeved lab coat is required to prevent skin contact.[12]

- Handling Procedures:
 - Avoid creating dust when handling the solid.[[13](#)]
 - Use appropriate tools (spatulas, weigh boats) for transfers.
 - Wash hands thoroughly after handling, before breaks, and at the end of the workday.[[11](#)]
- Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
- Spill & Disposal:
 - Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. [[13](#)]
 - Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. PubChemLite - 5-chloro-3-nitro-1h-indole (C8H5CIN2O2) [pubchemlite.lcsb.uni.lu]
- 6. 3-chloro-7-nitro-1H-indole | C8H5CIN2O2 | CID 11622503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [5-Chloro-3-nitro-1H-indole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593430#5-chloro-3-nitro-1h-indole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com